Glycine, N-[2-[2-(4-chlorophenyl)-4-thiazolyl]acetyl]- Glycine, N-[2-[2-(4-chlorophenyl)-4-thiazolyl]acetyl]-
Brand Name: Vulcanchem
CAS No.: 17969-64-1
VCID: VC9665230
InChI: InChI=1S/C13H11ClN2O3S/c14-9-3-1-8(2-4-9)13-16-10(7-20-13)5-11(17)15-6-12(18)19/h1-4,7H,5-6H2,(H,15,17)(H,18,19)
SMILES: C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NCC(=O)O)Cl
Molecular Formula: C13H11ClN2O3S
Molecular Weight: 310.76 g/mol

Glycine, N-[2-[2-(4-chlorophenyl)-4-thiazolyl]acetyl]-

CAS No.: 17969-64-1

VCID: VC9665230

Molecular Formula: C13H11ClN2O3S

Molecular Weight: 310.76 g/mol

* For research use only. Not for human or veterinary use.

Glycine, N-[2-[2-(4-chlorophenyl)-4-thiazolyl]acetyl]- - 17969-64-1

Description

Glycine, N-[2-[2-(4-chlorophenyl)-4-thiazolyl]acetyl]-, also known as N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine, is a compound with the molecular formula C13H11ClN2O3S and a molecular weight of 310.76 g/mol . This compound is identified by the PubChem CID 29131330 and CAS number 17969-64-1 . The IUPAC name for this compound is 2-[[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]acetic acid .

Synthesis and Preparation

While specific synthesis methods for Glycine, N-[2-[2-(4-chlorophenyl)-4-thiazolyl]acetyl]-, are not detailed in the available literature, compounds with similar structures often involve multi-step synthesis involving the formation of the thiazole ring and subsequent acylation with glycine derivatives. The synthesis typically requires careful control of reaction conditions to ensure the desired product is formed efficiently.

Biological and Pharmacological Activities

Although specific biological activities of Glycine, N-[2-[2-(4-chlorophenyl)-4-thiazolyl]acetyl]-, are not well-documented, compounds with thiazole rings are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities . The presence of a chlorophenyl group may enhance certain biological activities by altering the compound's interaction with biological targets.

Research Findings and Future Directions

Research on compounds with similar structures suggests that modifications to the thiazole ring and its substituents can significantly impact biological activity. For instance, thiazole derivatives have been explored as acetylcholinesterase inhibitors, which are relevant in the treatment of Alzheimer's disease . Further studies on Glycine, N-[2-[2-(4-chlorophenyl)-4-thiazolyl]acetyl]-, could focus on its potential as a pharmacological agent, including its efficacy, selectivity, and safety profile.

CAS No. 17969-64-1
Product Name Glycine, N-[2-[2-(4-chlorophenyl)-4-thiazolyl]acetyl]-
Molecular Formula C13H11ClN2O3S
Molecular Weight 310.76 g/mol
IUPAC Name 2-[[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]acetic acid
Standard InChI InChI=1S/C13H11ClN2O3S/c14-9-3-1-8(2-4-9)13-16-10(7-20-13)5-11(17)15-6-12(18)19/h1-4,7H,5-6H2,(H,15,17)(H,18,19)
Standard InChIKey SHKKLXGSROBVHF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NCC(=O)O)Cl
Canonical SMILES C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NCC(=O)O)Cl
PubChem Compound 29131330
Last Modified Nov 23 2023

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